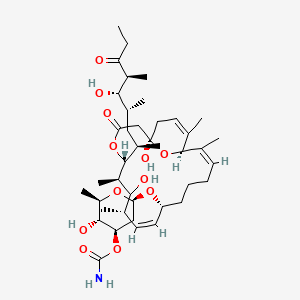

17-Hydroxyventuricidin A

説明

特性

IUPAC Name |

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMOPHNQZMRRFR-FZMBSIFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 17-Hydroxyventuricidin A, a polyketide macrolide antibiotic produced by Streptomyces. The document details the producing organism, methodologies for its fermentation, extraction, and purification, and summarizes its known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and provides generalized protocols based on the study of closely related venturicidin (B1172611) compounds.

Discovery and Producing Organism

This compound was first discovered and isolated from Streptomyces sp. strain US80.[1] This strain was originally isolated from a soil sample from a Tunisian oasis.[1] Cultural characteristics of the US80 strain strongly suggested its classification within the genus Streptomyces.[1]

Biosynthesis and Chemical Properties

This compound belongs to the venturicidin family of macrolide antibiotics, which are complex polyketides.[2][3] The biosynthesis of these compounds in Streptomyces involves a type I polyketide synthase (PKS) gene cluster. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed, the cluster for the related venturicidin A has been identified, providing a model for its formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [4] |

| Molecular Weight | 765.97 g/mol | [4] |

| CAS Number | 113204-43-6 | [5] |

| Appearance | White solid | [3] |

Experimental Protocols

While the definitive, detailed experimental protocol for the isolation of this compound from Streptomyces sp. US80 is not fully available in the public domain, the following protocols are based on established methods for the fermentation of Streptomyces and the purification of related venturicidin compounds.

Fermentation of Streptomyces sp. US80

Optimal production of antimicrobial compounds from Streptomyces sp. US80 was observed in a medium containing glucose (1% w/v) as the sole carbon source, supplemented with magnesium.[1] A generalized fermentation protocol is as follows:

-

Inoculum Preparation: A seed culture of Streptomyces sp. US80 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 48-72 hours.

-

Production Culture: The production medium, containing glucose and magnesium salts, is inoculated with the seed culture.

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation to ensure adequate aeration.

Extraction and Purification

The following is a generalized workflow for the extraction and purification of venturicidin-class compounds from Streptomyces fermentation broth.

-

Extraction of Fermentation Broth: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are typically found in the mycelial cake. The mycelium is then extracted with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process often includes:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.

-

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C/APT NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.[1]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain. |

| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. |

| Mass Spectrometry | ESI-MS data was used for structure elucidation, but specific m/z values are not detailed in available literature. |

Biological Activity and Mechanism of Action

This compound exhibits both antifungal and antibacterial activity.[1] It is particularly effective against Gram-positive bacteria.

Table 3: Antimicrobial Spectrum of this compound

| Organism Type | Tested Organisms | Activity |

| Fungi | Verticillium dahliae, Fusarium sp., Candida tropicalis | Inhibits growth[5] |

| Gram-positive Bacteria | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Active |

| Gram-negative Bacteria | Not specified | Limited or no activity |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not available in the reviewed literature.

The precise signaling pathways affected by this compound have not been explicitly studied. However, the mechanism of action for the closely related venturicidin A is known to involve the inhibition of F-type ATP synthase. This inhibition disrupts the proton motive force across the cell membrane, which is crucial for cellular energy production. This disruption of the proton gradient has been shown to potentiate the activity of other antibiotics, such as aminoglycosides. It is highly probable that this compound shares this mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]

An In-depth Technical Guide on the Natural Source and Biosynthesis of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with significant antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin and the intricate enzymatic machinery responsible for its production. Understanding these aspects is crucial for potential future applications in medicine and agriculture, including the development of novel antimicrobial agents and the bioengineering of strains for enhanced production.

Natural Source and Isolation

This compound has been isolated from actinomycete bacteria, specifically Streptomyces species. A notable producer is the strain Streptomyces sp. US80 , isolated from a Tunisian oasis soil.[1]

Isolation of Producing Microorganism

The isolation of Streptomyces sp. US80 followed standard microbiological techniques for actinomycete recovery from soil samples.

Fermentation and Extraction of this compound

The production of this compound by Streptomyces sp. US80 is achieved through submerged fermentation. The following is a general protocol based on the published literature for the extraction and purification of this compound.

Experimental Protocol: Fermentation and Isolation

-

Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar (B569324) plate is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of viable mycelium.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Optimal production has been observed in a medium containing glucose as the primary carbon source. Fermentation is carried out for 5-7 days under controlled temperature and aeration.

-

Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Biosynthesis of Venturicidins and this compound

The biosynthetic pathway of this compound is closely related to that of venturicidin (B1172611) A. The genetic blueprint for this synthesis is encoded in a dedicated biosynthetic gene cluster (BGC) .

The Venturicidin ("ven") Biosynthetic Gene Cluster

Recent genomic studies on Streptomyces sp. NRRL S-4 have identified the venturicidin BGC, designated as "ven ". This cluster is responsible for the production of venturicidin A and its congeners. The core of this BGC is a Type I polyketide synthase (PKS) system.

Table 1: Genes in the Venturicidin ("ven") Biosynthetic Gene Cluster (BGC0002454)

| Gene | Proposed Function |

| venK | Core Polyketide Synthase (PKS) |

| venA | Acyl-CoA carboxylase, alpha subunit |

| venB | Acyl-CoA carboxylase, beta subunit |

| venC | Crotonyl-CoA carboxylase/reductase |

| venD | Enoyl-CoA hydratase/isomerase |

| venE | 3-hydroxyacyl-CoA dehydrogenase |

| venF | Acyl-CoA dehydrogenase |

| venG | Thioesterase |

| venH | Glycosyltransferase |

| venI | Acyltransferase |

| venJ | Dehydratase |

| venL | Hydroxylase/Oxidase (Potential C-17 hydroxylase) |

| venM | Regulator |

| venN | ABC transporter |

| venO | ABC transporter |

| venP | Methyltransferase |

| venQ | Carbamoyltransferase |

| venR | Regulator |

Note: The precise function of all genes is still under investigation. The proposed function of venL as the C-17 hydroxylase is based on bioinformatic analysis and the structural difference between venturicidin A and this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound backbone is a multi-step process catalyzed by the modular Type I PKS encoded by venK. The pathway can be summarized as follows:

-

Initiation: The PKS synthesis is initiated with a specific starter unit.

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of elongation and may contain domains for ketoreduction, dehydration, and enoylreduction, which determine the final chemical structure of the backbone.

-

Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring.

-

Post-PKS Modifications: The initial macrolactone undergoes a series of modifications by tailoring enzymes encoded within the "ven" cluster. These modifications include:

-

Glycosylation: Attachment of a sugar moiety, catalyzed by a glycosyltransferase (e.g., VenH).

-

Methylation: Addition of methyl groups by methyltransferases (e.g., VenP).

-

Carbamoylation: Transfer of a carbamoyl (B1232498) group by a carbamoyltransferase (e.g., VenQ).

-

Hydroxylation: The key step differentiating this compound from venturicidin A is the hydroxylation at the C-17 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase encoded within the cluster, with venL being a strong candidate.

-

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation of the "ven" Cluster

The involvement of the "ven" gene cluster in venturicidin biosynthesis was confirmed through gene inactivation experiments.

Experimental Protocol: Gene Inactivation

A targeted inactivation of the core PKS gene, venK, in Streptomyces sp. NRRL S-4 was performed using a homologous recombination-based approach.

-

Construction of the Inactivation Vector: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (venK), is constructed in an E. coli vector that cannot replicate in Streptomyces.

-

Conjugation: The inactivation vector is transferred from the E. coli donor strain to Streptomyces sp. NRRL S-4 via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the disruption cassette into the Streptomyces chromosome. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified through further screening.

-

Metabolite Analysis: The culture extracts of the wild-type and the ΔvenK mutant strains are analyzed by HPLC and mass spectrometry (MS). The absence of venturicidin A and its congeners in the mutant strain confirms the essential role of the venK gene and the "ven" cluster in their biosynthesis.

Diagram: Experimental Workflow for Gene Inactivation

Caption: Workflow for venK gene inactivation.

Quantitative Data

Currently, detailed quantitative data such as the production titer of this compound from Streptomyces sp. US80 and the kinetic parameters of the enzymes in the "ven" biosynthetic pathway are not extensively reported in the public domain. Further research is required to establish these parameters, which are essential for process optimization and industrial-scale production.

Conclusion and Future Perspectives

The identification of Streptomyces sp. US80 as a natural producer of this compound and the elucidation of the "ven" biosynthetic gene cluster in a related species provide a solid foundation for further research. Future work should focus on:

-

Complete functional characterization of all "ven" genes , particularly the definitive identification of the C-17 hydroxylase.

-

Heterologous expression of the "ven" cluster in a high-producing, genetically tractable host to improve yields and facilitate pathway engineering.

-

In vitro reconstitution of key biosynthetic steps to understand the detailed enzymatic mechanisms.

-

Generation of novel venturicidin analogs through combinatorial biosynthesis and metabolic engineering for improved bioactivity and pharmacological properties.

This in-depth understanding of the natural source and biosynthesis of this compound opens up exciting possibilities for the development of new and effective antimicrobial agents.

References

chemical structure and properties of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits significant antifungal and antibacterial activity, particularly against Gram-positive bacteria. As a derivative of the well-studied Venturicidin (B1172611) A, its primary mechanism of action is the inhibition of F₀F₁ ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its proposed mechanism of action.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 20-membered lactone ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl group at the 17th position distinguishes it from its parent compound, Venturicidin A.

Chemical Structure

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1][2] |

| Molecular Weight | 765.97 g/mol | [1][2] |

| CAS Number | 113204-43-6 | [1] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [4][5] |

| Purity | ≥95% (HPLC) | [6] |

| Storage | Store at -20°C. | [3] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [7] |

| Boiling Point (predicted) | 900.5 ± 65.0 °C at 760 mmHg | [7] |

| Flash Point (predicted) | 498.4 ± 34.3 °C | [7] |

| LogP (predicted) | 3.88 | [7] |

Biological Activity and Mechanism of Action

This compound is recognized for its potent antimicrobial properties. It demonstrates inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]

Antimicrobial Spectrum

This compound has been shown to inhibit the growth of the following microorganisms:

-

Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1]

-

Bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[8]

Mechanism of Action: Inhibition of ATP Synthase

The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (F₀F₁-ATPase).[8][9] This enzyme is fundamental to cellular energy metabolism, utilizing a proton gradient to synthesize ATP. This compound, like its congeners, is believed to bind to the F₀ subunit of the ATP synthase, which is embedded in the cell membrane.[3] This binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of ATP synthase by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and specific antimicrobial assays for this compound are described in the primary literature. The following are generalized methodologies based on standard practices for such investigations.

Isolation and Purification of this compound

The isolation of this compound typically involves a multi-step process beginning with the fermentation of a producing microorganism, such as Streptomyces sp.

Caption: A generalized workflow for the isolation of this compound.

A detailed protocol would involve:

-

Fermentation: Culturing the Streptomyces strain in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant, and both are typically extracted with an organic solvent like ethyl acetate (B1210297) to isolate the crude mixture of compounds.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual components.

-

Purification and Characterization: Fractions showing antimicrobial activity are collected and further purified. The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

The antimicrobial activity of this compound is often assessed using the disk diffusion method.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).

-

Disk Application: Sterile paper disks are impregnated with a known concentration of this compound. These disks are then placed onto the inoculated agar surface.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against both fungal and bacterial pathogens, including those of clinical relevance, makes it a subject of interest for further research and development. Future studies should focus on obtaining a more comprehensive profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs, warrants further investigation. The elucidation of its precise binding site on the F₀ subunit of ATP synthase could also pave the way for the rational design of novel, more potent antimicrobial agents.

References

- 1. scbt.com [scbt.com]

- 2. Venturicidin A | C41H67NO11 | CID 10055855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Venturicidin - Wikipedia [en.wikipedia.org]

- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

17-Hydroxyventuricidin A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document details its chemical and physical characteristics, biological activity, mechanism of action, and the experimental protocols for its isolation and evaluation.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

| Parameter | Value | Reference(s) |

| CAS Number | 113204-43-6 | [1] |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [1] |

| Molecular Weight | 765.97 g/mol - 766.0 g/mol | [1] |

| Appearance | White solid | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, ethanol, and methanol. |

Table 1: Physicochemical Properties of this compound.

| Biological Activity | Target Organisms | Reference(s) |

| Antifungal | Verticillium dahlia, Fusarium sp., Candida tropicalis R2 CIP203 | [2][3][4] |

| Antibacterial | Gram-positive bacteria | [5] |

Table 2: Antimicrobial Spectrum of this compound.

Mechanism of Action: ATP Synthase Inhibition

Venturicidins, including this compound, are known to exert their antimicrobial effects by targeting the F₀F₁ ATP synthase, a crucial enzyme in cellular energy metabolism. The proposed mechanism involves the inhibition of the proton channel of the F₀ subunit, which disrupts the proton motive force across the mitochondrial or bacterial membrane. This, in turn, inhibits ATP synthesis, leading to cellular energy depletion and ultimately, cell death.

Furthermore, Venturicidin A has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[1][2] This synergistic effect is attributed to the disruption of the bacterial membrane potential by Venturicidin A, which facilitates the uptake of aminoglycosides.[2]

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and evaluation of the antimicrobial activity of this compound, primarily based on the work of Fourati-Ben Fguira et al. (2005).

Isolation and Purification of this compound from Streptomyces sp. strain US80

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension of Streptomyces sp. strain US80.

-

Incubate the culture at 30°C for 72 hours with shaking at 200 rpm. The optimal production of bioactive molecules is achieved using glucose (1% w/v) as the carbon source in the presence of magnesium.[6]

2. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Concentrate the organic phase under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of chloroform (B151607) and methanol.

-

Collect fractions and monitor for antimicrobial activity using the assays described below.

-

Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Antimicrobial Activity Assays

1. Antifungal Activity Assay (Broth Microdilution Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida tropicalis) and add it to each well.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

2. Antibacterial Activity Assay (Disk Diffusion Method):

-

Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) and uniformly spread it onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound.

-

Place the discs onto the inoculated agar surface.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc to determine the susceptibility of the bacteria to the compound.

Visualizations

Mechanism of Action of Venturicidins on Bacterial ATP Synthase

Caption: Inhibition of bacterial F₀F₁ ATP synthase by this compound.

General Experimental Workflow for Antimicrobial Activity Testing

Caption: A generalized workflow for evaluating the antimicrobial activity of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 4. Antibacterial activity and biosynthetic potential of Streptomyces sp. PBR19, isolated from forest rhizosphere soil of Assam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

17-Hydroxyventuricidin A: An In-depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. The information presented herein is synthesized from key scientific literature, with a focus on quantitative data and the experimental methodologies employed in its determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has been shown to exhibit a selective spectrum of activity, primarily targeting certain fungi and Gram-positive bacteria. The compound was isolated from Streptomyces sp. strain US80, a novel actinomycete strain obtained from Tunisian oasis soil.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available MIC data for this compound is summarized in the table below.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

| Verticillium dahliae | Fungus | Not explicitly quantified, but activity confirmed |

| Fusarium sp. | Fungus | Not explicitly quantified, but activity confirmed |

| Candida tropicalis R2 CIP203 | Fungus | Not explicitly quantified, but activity confirmed |

| Gram-positive bacteria | Bacteria | Activity confirmed, specific MICs not provided |

Data synthesized from product information sheets citing Fourati-Ben Fguira et al., 2005.[2]

It is important to note that while the antifungal and antibacterial activities have been established, specific MIC values for this compound are not detailed in the primary literature describing its isolation. The activity was confirmed through bioassays which indicated zones of inhibition.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound was established through established microbiological techniques. The following sections detail the general methodologies for the key experiments cited in the literature.

Fungal and Bacterial Strains

The following microorganisms were used as indicator strains to assess the antimicrobial activity of this compound:

-

Fungi: Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203.

-

Gram-positive bacteria: Specific strains not detailed in the initial reports.

Antimicrobial Susceptibility Testing

The antimicrobial activity was determined using a bioassay, likely an agar (B569324) diffusion method. The general principles of this method are outlined below.

Agar Diffusion Method

-

Medium Preparation: A suitable agar medium, such as Potato Dextrose Agar (PDA) for fungi or Mueller-Hinton Agar (MHA) for bacteria, is prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared. For fungi, this may involve creating a spore suspension. For bacteria, a suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism to grow.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone around the disc where microbial growth has been inhibited.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a novel compound like this compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and any associated signaling pathways for this compound have not been extensively elucidated in the available scientific literature. Further research is required to determine its specific cellular targets and the biochemical pathways it disrupts in susceptible microorganisms.

Conclusion

This compound demonstrates a promising, albeit selective, antimicrobial profile with confirmed activity against pathogenic fungi and Gram-positive bacteria. This technical guide provides the foundational knowledge of its antimicrobial spectrum based on current scientific findings. For drug development professionals and researchers, these findings warrant further investigation to fully characterize its therapeutic potential. Future studies should focus on determining the specific MIC values against a broader range of clinically relevant pathogens and elucidating its mechanism of action to advance its potential as a novel antimicrobial agent.

References

Antifungal Activity of 17-Hydroxyventuricidin A Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of its antifungal activity, with a particular focus on its potential applications in agriculture. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied compound, Venturicidin A, to infer its potential efficacy and mechanism of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

The control of phytopathogenic fungi is a critical challenge in modern agriculture. The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents. Venturicidins, a class of 20-membered macrolide antibiotics, represent a promising area of research. This compound, a derivative of Venturicidin A, has been identified as an antimicrobial compound with activity against filamentous fungi, including significant plant pathogens such as Verticillium dahlia and Fusarium sp.. This document serves as a technical resource for researchers and professionals involved in the development of new antifungal therapies for plant protection.

Quantitative Antifungal Activity

Table 1: In Vitro Antifungal Activity of Venturicidin A Against Plant Pathogens

| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |

| Botrytis cinerea | Gray Mold | 1.08 | [1] |

| Fusarium graminearum | Fusarium Head Blight | 3.69 | [2][3] |

Note: The provided data is for Venturicidin A and should be considered as an indicator of the potential activity of this compound. Further studies are required to establish the specific activity of the hydroxylated derivative.

Mechanism of Action

The primary mechanism of action for venturicidins involves the inhibition of mitochondrial F1F0-ATP synthase[4][5]. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, leading to a cascade of downstream effects that contribute to its antifungal activity.

ATP Synthase Inhibition and Disruption of Mitochondrial Function

Venturicidins bind to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting the synthesis of ATP[4][6]. This disruption of the cell's primary energy currency has profound effects on fungal growth and viability. The inhibition of ATP synthesis also leads to a loss of mitochondrial membrane potential[6].

Induction of Oxidative Stress

A key consequence of mitochondrial dysfunction is the accumulation of reactive oxygen species (ROS)[1][2]. Venturicidin A treatment has been shown to upregulate the expression of genes encoding subunits of NADPH oxidase, a key enzyme responsible for ROS production in fungi[1]. The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

Disruption of Cell Membrane Integrity

The accumulation of ROS and the disruption of cellular energy homeostasis ultimately lead to a loss of cell membrane integrity[1][2]. This is evidenced by increased cytoplasmic leakage and uptake of membrane-impermeable dyes like propidium (B1200493) iodide in treated fungal cells[1].

Experimental Protocols

The following are generalized protocols for assessing the in vitro antifungal activity of compounds like this compound against filamentous plant pathogens. These are based on established methodologies.

Fungal Isolates and Culture Conditions

Phytopathogenic fungal strains (e.g., Verticillium dahlia, Fusarium oxysporum, Botrytis cinerea) should be obtained from a reputable culture collection. Fungi are typically maintained on Potato Dextrose Agar (B569324) (PDA) at 25°C. For long-term storage, cultures can be stored at 4°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. A broth microdilution method is commonly used.

Protocol:

-

Inoculum Preparation: Fungal spores are harvested from a 7-10 day old culture on PDA by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. The spore suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1-5 x 10^6 spores/mL using a hemocytometer.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal spore suspension to a final concentration of 0.4-5 x 10^4 spores/mL.

-

Incubation: The plates are incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mycelial Growth Inhibition Assay

This assay measures the effect of the compound on the radial growth of the fungus.

Protocol:

-

Media Preparation: PDA is amended with various concentrations of this compound. The compound, dissolved in a solvent, is added to the molten agar before pouring into Petri dishes. A control plate with the solvent alone should be included.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.

-

Incubation: Plates are incubated at 25°C in the dark.

-

Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Signaling Pathways Potentially Affected by this compound

The induction of oxidative stress by venturicidins suggests an interaction with cellular signaling pathways that respond to and manage ROS.

Oxidative Stress Response Pathway

Fungi possess conserved signaling pathways to counteract oxidative stress. The Sty1/Hog1 MAP kinase pathway is a central regulator of the oxidative stress response. Upon activation by ROS, this pathway can lead to the expression of antioxidant enzymes and other protective proteins. The accumulation of ROS induced by this compound likely activates this pathway as a cellular defense mechanism.

Cell Wall Integrity Pathway

The cell wall is a dynamic structure that responds to various stresses, including those induced by antifungal agents. The cell wall integrity (CWI) pathway, often mediated by the Mpk1/Slt2 MAP kinase, is crucial for maintaining cell wall homeostasis. Damage to the cell membrane and cellular stress caused by this compound could trigger the CWI pathway as a compensatory response.

References

- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 2. Isolation and structure elucidation of a new antifungal and antibacterial antibiotic produced by Streptomyces sp. 201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of 17-Hydroxyventuricidin A Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of its antibacterial effects, including available activity data, a proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive pathogens necessitates the exploration of novel antimicrobial compounds. This compound, a structural analogue of Venturicidin A, has emerged as a compound of interest due to its selective inhibitory action. This guide synthesizes the available scientific information to provide a detailed understanding of its antibacterial properties.

Antibacterial Spectrum and Efficacy

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Qualitative data from initial studies indicate its effectiveness against several key pathogens.

Table 1: Qualitative Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Activity | Reference |

| Micrococcus luteus | Positive | Active | [1] |

| Bacillus subtilis | Positive | Active | [1] |

| Staphylococcus aureus | Positive | Active | [1] |

Proposed Mechanism of Action

While the precise molecular mechanism of this compound has not been definitively elucidated in published literature, its structural similarity to Venturicidin A, a known inhibitor of F1F0-ATP synthase, provides a strong basis for a proposed mechanism. It is hypothesized that this compound disrupts the proton motive force by inhibiting ATP synthase, leading to a cascade of events culminating in bacterial cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB. b. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

-

Microtiter Plate Setup: a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Transfer 50 µL of each this compound dilution to the corresponding wells, creating a final volume of 100 µL with the desired test concentrations. c. Include a positive control well (CAMHB with bacteria, no compound) and a negative control well (CAMHB only).

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Caption: Experimental workflow for MIC determination.

Future Directions and Conclusion

While initial findings are promising, further research is imperative to fully characterize the antibacterial profile of this compound. Key areas for future investigation include:

-

Quantitative analysis of MICs against a broader panel of clinically relevant Gram-positive pathogens, including resistant strains (e.g., MRSA, VRE).

-

Definitive elucidation of the mechanism of action through biochemical and genetic studies to confirm its interaction with ATP synthase.

-

In vivo efficacy studies to assess its therapeutic potential in animal models of infection.

-

Toxicology and safety profiling to determine its suitability for further development.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 17-Hydroxyventuricidin A as an F-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism by which 17-Hydroxyventuricidin A, a potent macrolide antibiotic, exerts its inhibitory effects on the F-type ATP synthase (F-ATPase). By dissecting its interaction with this crucial molecular machine, we provide a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the pursuit of novel antimicrobial and therapeutic agents targeting cellular bioenergetics.

Executive Summary

This compound is a specific and potent inhibitor of the F-ATPase, a ubiquitous enzyme responsible for the synthesis of ATP, the primary energy currency of the cell. This guide details the molecular interactions and consequences of this inhibition. The primary mechanism of action involves the binding of this compound to the F_o_ subunit of the F-ATPase, effectively blocking the proton channel and uncoupling the proton motive force from ATP synthesis. This guide will delve into the specifics of this binding, the resulting conformational changes, and the complex, concentration-dependent effects on the enzyme's hydrolytic activity. Furthermore, we present collated quantitative data on its inhibitory potency and provide detailed experimental protocols for its study, alongside visual representations of the key pathways and workflows.

The F-ATPase: A Primer

The F-ATPase, also known as F_1_F_o_-ATPase or ATP synthase, is a multi-subunit protein complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. It plays a central role in cellular energy conversion. The enzyme is composed of two main domains:

-

The F_1_ domain: A soluble, peripheral domain that protrudes into the mitochondrial matrix or bacterial cytoplasm. It contains the catalytic sites for ATP synthesis and hydrolysis.

-

The F_o_ domain: A membrane-embedded domain that forms a proton channel, allowing the passage of protons across the membrane.

The flow of protons through the F_o_ domain drives the rotation of a central stalk, which in turn induces conformational changes in the F_1_ domain, leading to the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi).

Mechanism of Action of this compound

The inhibitory action of this compound is primarily directed at the F_o_ domain of the F-ATPase. The key steps in its mechanism are as follows:

-

Binding to the F_o_ c-ring: this compound, like other venturicidins and oligomycins, binds to the ring of c-subunits within the F_o_ domain.[1] This binding site is located near a conserved acidic residue (glutamate or aspartate) that is essential for proton translocation.[1] The interaction is thought to be non-covalent.

-

Blockade of Proton Translocation: By binding to the c-ring, this compound physically obstructs the movement of protons through the F_o_ channel. This effectively shuts down the proton motive force-driven rotation of the central stalk.

-

Inhibition of ATP Synthesis and Hydrolysis: The blockage of proton flow through F_o_ uncouples it from the catalytic F_1_ domain. Consequently, both ATP synthesis, which is dependent on the proton gradient, and the coupled ATP hydrolysis are inhibited.[1][2]

-

Complex Concentration-Dependent Effects: A noteworthy aspect of venturicidin (B1172611) A's mechanism is its complex, concentration-dependent effect on ATPase activity. While lower concentrations lead to straightforward inhibition, higher concentrations can induce a time- and ATP-dependent decoupling of the F_1_ domain from the inhibited F_o_ domain.[1][3][4] This decoupling can lead to a recovery of ATP hydrolysis activity, which is then no longer regulated by the proton gradient.[1] This suggests the existence of multiple binding sites with different affinities and downstream effects.[1]

Quantitative Analysis of Inhibition

The potency of F-ATPase inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available quantitative data for venturicidin A. It is important to note that specific data for this compound is limited in the public domain, and the data for venturicidin A is presented as a close proxy.

| Compound | Organism/System | Assay Condition | Parameter | Value | Reference |

| Venturicidin A | E. coli membranes | Excess Mg2+ over ATP | Ki | 0.7 µM | [1] |

| Venturicidin A | E. coli membranes | Divergent assay conditions | Ki | ~7 µM | [1] |

| Venturicidin | Spinach thylakoids | ATPase activity | Stoichiometry for 50% inhibition | ~10 molecules/CF1/CFo | [5] |

Experimental Protocols

The study of F-ATPase inhibition by compounds like this compound involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

F-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by monitoring the production of inorganic phosphate (Pi) or ADP.

Principle: The amount of Pi released from ATP is quantified colorimetrically using a malachite green-based reagent or by coupling the production of ADP to the oxidation of NADH in a coupled enzyme assay.

Protocol (Malachite Green Method):

-

Prepare a reaction mixture: In a microplate well, combine 50 µL of 2x reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 4 mM MgCl2, 2 mM ATP) and 40 µL of purified F-ATPase or membrane vesicles containing the enzyme.

-

Add inhibitor: Add 10 µL of this compound at various concentrations (in a suitable solvent like DMSO, with a final DMSO concentration not exceeding 1%). For the control, add 10 µL of the solvent alone.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction: Add 25 µL of 0.5 M EDTA to chelate the Mg2+ and stop the reaction.

-

Develop color: Add 150 µL of a malachite green reagent and incubate at room temperature for 15-20 minutes for color development.

-

Measure absorbance: Read the absorbance at a wavelength of 620-650 nm.

-

Data analysis: Construct a standard curve using known concentrations of Pi. Calculate the specific activity of the enzyme and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ATP Synthesis Assay (Photophosphorylation in Thylakoids)

This assay measures the rate of ATP synthesis driven by a light-induced proton gradient in isolated chloroplast thylakoids.

Principle: The amount of ATP produced is quantified using a luciferin/luciferase-based bioluminescence assay.

Protocol:

-

Prepare thylakoid suspension: Isolate thylakoids from fresh spinach leaves and resuspend them in a suitable buffer. Determine the chlorophyll (B73375) concentration.

-

Prepare reaction mixture: In a light-proof tube, combine thylakoid suspension (equivalent to 10-20 µg of chlorophyll), reaction buffer (e.g., 50 mM Tricine-KOH pH 8.0, 50 mM KCl, 2 mM MgCl2, 10 mM dithiothreitol, 0.5 mM ADP, 2 mM Pi), and an electron acceptor (e.g., 100 µM methyl viologen).

-

Add inhibitor: Add this compound at various concentrations.

-

Initiate photophosphorylation: Expose the samples to a strong light source for a defined period (e.g., 1-2 minutes).

-

Stop the reaction: Stop the reaction by placing the tubes in the dark and adding a quenching agent (e.g., trichloroacetic acid).

-

Neutralize and quantify ATP: Neutralize the samples and measure the ATP concentration using a commercial luciferin/luciferase assay kit and a luminometer.

-

Data analysis: Calculate the rate of ATP synthesis and determine the IC50 of the inhibitor.

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of F-ATPase inhibition by this compound.

Caption: General workflow for determining the IC50 of an F-ATPase inhibitor.

Conclusion and Future Directions

This compound is a powerful tool for studying the function of F-ATPase and holds potential as a lead compound for the development of new therapeutics. Its mechanism of action, centered on the blockade of the F_o_ proton channel, is well-established, although the concentration-dependent decoupling effect warrants further investigation. Future research should focus on obtaining high-resolution structural data of the this compound-F-ATPase complex to precisely define the binding interactions. Furthermore, a more detailed characterization of its effects on different isoforms of F-ATPase and in various cellular contexts will be crucial for its potential translation into clinical applications. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule and its therapeutic promise.

References

- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

17-Hydroxyventuricidin A: An In-depth Technical Guide to its Function as a Mitochondrial ATP Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic belonging to the venturicidin (B1172611) family, a group of natural products first isolated from Streptomyces species.[1] These compounds are recognized for their potent antifungal and antibacterial activities. At the molecular level, this compound functions as a specific and potent inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex responsible for the majority of cellular ATP production.[2] This inhibition disrupts cellular energy metabolism, leading to cytotoxic effects in susceptible organisms. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the cellular pathways it perturbs.

Core Mechanism of Action

This compound, like other members of the venturicidin class, targets the F0 subunit of the mitochondrial ATP synthase complex.[2][3] The F0 subunit is the proton-translocating portion of the enzyme embedded within the inner mitochondrial membrane. By binding to this subunit, this compound physically obstructs the proton channel, thereby inhibiting the flow of protons down their electrochemical gradient.[2] This disruption of the proton motive force directly halts the rotational catalysis of the F1 subunit, which is responsible for phosphorylating ADP to ATP. The consequence is a rapid depletion of cellular ATP levels and a hyperpolarization of the mitochondrial membrane.[4][5]

Quantitative Data on Inhibitory Activity

| Compound | Target Organism/Cell Line | Assay Type | IC50 / EC50 | Reference |

| Venturicidin A | Trypanosoma brucei (bloodstream form) | Alamar Blue assay | 21 nM | [5][6] |

| Venturicidin A | Leishmania donovani (promastigote) | Alamar Blue assay | 5 nM | [6] |

| Venturicidin A | Fusarium graminearum | Antifungal activity | 3.69 µg/mL | [7] |

| Venturicidin A | Human Embryonic Kidney (HEK) cells | Cytotoxicity assay | 31 µg/mL | [8] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mitochondrial F1F0-ATP Synthase (Complex V) Activity

This protocol is adapted from established methods for measuring the ATP hydrolysis (reverse) activity of Complex V, which is often used to assess its inhibition.[9]

1. Reagents and Buffers:

-

Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EDTA.

-

Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA, 0.2 mM NADH, 1 µM antimycin A, 2.5 mM phosphoenolpyruvate, 5 U/mL pyruvate (B1213749) kinase, 5 U/mL lactate (B86563) dehydrogenase.

-

ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

-

This compound Stock Solution: Prepare a stock solution in a suitable solvent such as DMSO.

2. Mitochondria Isolation:

-

Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

-

Add 1 mL of Assay Buffer to a cuvette and equilibrate to the desired temperature (e.g., 30°C).

-

Add an appropriate amount of the mitochondrial preparation (e.g., 20-50 µg of protein).

-

Add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding a small volume of the ATP solution (e.g., 10 µL to a final concentration of 1 mM).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the specific activity (nmol NADH/min/mg protein) and determine the percent inhibition by this compound compared to the vehicle control.

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol utilizes a fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE), to assess changes in mitochondrial membrane potential following treatment with this compound.

1. Reagents:

-

Cell culture medium appropriate for the cell line being used.

-

This compound stock solution.

-

TMRE stock solution (in DMSO).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

2. Procedure:

-

Seed cells in a suitable format for fluorescence microscopy or flow cytometry.

-

Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (FCCP).

-

In the final 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.

Signaling Pathways and Cellular Effects

The primary effect of this compound is the direct inhibition of mitochondrial ATP synthase. This leads to a cascade of downstream cellular events.

Caption: Inhibition of ATP synthase by this compound.

The depletion of cellular ATP has profound consequences, including the disruption of numerous ATP-dependent cellular processes. This energy crisis can trigger pathways leading to programmed cell death, or apoptosis. Furthermore, the cell cycle is tightly regulated by energy status, and a significant drop in ATP can lead to cell cycle arrest.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of a novel ATP synthase inhibitor like this compound.

Caption: Workflow for inhibitor characterization.

Synthesis and Characterization

This compound is a natural product typically isolated from fermentation cultures of Streptomyces species. While detailed de novo chemical synthesis procedures are not widely published, modifications of the parent venturicidin A molecule are feasible.

Characterization Data:

-

Molecular Formula: C41H67NO12

-

Molecular Weight: 766.0 g/mol

-

Appearance: White to off-white solid

-

Purity: Typically >95% as determined by HPLC.

-

Solubility: Soluble in DMSO, ethanol, and methanol.

Spectroscopic characterization would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complex macrolide structure and confirm the position of the hydroxyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the presence of any chromophores.

Conclusion

This compound is a potent inhibitor of mitochondrial F1F0-ATP synthase, acting on the F0 proton channel. Its ability to disrupt cellular energy metabolism makes it a valuable tool for studying mitochondrial function and a potential lead compound for the development of novel therapeutics, particularly in the areas of antifungal and antibacterial agents. Further research is warranted to fully elucidate its specific inhibitory kinetics and to explore its effects on a wider range of cellular signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the properties and potential applications of this and other mitochondrial inhibitors.

References

- 1. Venturicidin - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

Preliminary Cytotoxicity Profile of 17-Hydroxyventuricidin A: An In-depth Technical Guide

Disclaimer: Direct experimental data on the cytotoxicity of 17-Hydroxyventuricidin A is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic properties of its parent compound, Venturicidin A, and general principles of cytotoxicity testing for natural products. The information presented herein is intended for research and drug development professionals and should be supplemented with direct experimental validation.

Introduction

Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, known for their antifungal and antibacterial properties.[1] this compound is a derivative of Venturicidin A. The primary mechanism of action for Venturicidin A is the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production.[2][3][4] This mode of action suggests a potential for cytotoxic effects against eukaryotic cells, which is a crucial consideration in the development of any therapeutic agent. This document summarizes the available, albeit inferred, cytotoxicity data and outlines relevant experimental protocols and potential signaling pathways.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Venturicidin A | HEK (Human Embryonic Kidney) | Not Specified | IC50 | 31 µg/mL | [2] |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Experimental Protocols for Cytotoxicity Assessment

A standard approach to evaluating the preliminary cytotoxicity of a novel compound like this compound involves a series of in vitro assays using cultured mammalian cell lines.

Cell Culture

-

Cell Line Selection: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, MRC-5) should be selected to assess both anti-cancer potential and general cytotoxicity.

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Proposed Signaling Pathway for Cytotoxicity

The primary mechanism of action of Venturicidin A is the inhibition of mitochondrial ATP synthase.[2][3][4] This inhibition is expected to be the initiating event in the cytotoxic signaling cascade of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound.

Caption: Experimental workflow for preliminary cytotoxicity studies.

Conclusion and Future Directions

The available evidence suggests that this compound, like its parent compound Venturicidin A, may exhibit cytotoxic properties through the inhibition of mitochondrial ATP synthase. This can lead to a cascade of events including ATP depletion, increased reactive oxygen species (ROS) production, loss of mitochondrial membrane potential, and ultimately, apoptosis.

To fully elucidate the cytotoxic profile of this compound, further research is imperative. Future studies should focus on:

-

Direct Cytotoxicity Testing: Performing comprehensive in vitro cytotoxicity assays across a broad panel of cancer and non-cancerous cell lines to determine its IC50 values and therapeutic index.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its cytotoxicity, including its effects on the cell cycle, induction of apoptosis, and impact on specific signaling pathways.

-

In Vivo Studies: Evaluating the in vivo efficacy and toxicity of this compound in animal models to assess its potential as a therapeutic agent.

By systematically addressing these research questions, a clearer understanding of the cytotoxic potential and therapeutic utility of this compound can be achieved.

References

- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [b2b.sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties.[1][2] Structurally related to Venturicidin A, it is a potent inhibitor of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism. This mechanism of action makes it a compound of interest for research in areas such as infectious diseases, cancer biology, and metabolic disorders. These application notes provide a detailed protocol for the dissolution and use of this compound in various in vitro assays.

Data Presentation

Quantitative data for the in vitro application of this compound and the closely related Venturicidin A are summarized in the table below. It is recommended to use these values as a starting point for assay optimization.

| Parameter | Value | Notes |

| Molecular Weight | 766 g/mol | For this compound. |

| Appearance | White solid | [2] |

| Recommended Solvents | DMSO, Ethanol, Methanol | DMSO is recommended for high concentration stock solutions. |

| Solubility | DMSO: SolubleEthanol: 1 mg/mLMethanol: Soluble | |

| Storage of Powder | +4°C for short term | Follow manufacturer's instructions for long-term storage.[2] |

| Storage of Stock Solutions | -20°C for up to 1 month | Prepare and use solutions on the same day if possible.[2] |

| Reported IC50 (Venturicidin A) | 31 µg/mL (~41 µM) | Towards human embryonic kidney (HEK) cells. |

| Reported Kᵢ (Venturicidin A) | 0.7 µM | For E. coli membrane ATPase. |

| Reported EC50 (Venturicidin A) | 3.69 µg/mL | Against Fusarium graminearum. |

| Reported IC50 (Venturicidin A) | 21.49 nM | Against Trypanosoma brucei brucei. |

Experimental Protocols

Disclaimer: The following protocols are based on established methods for handling similar compounds, particularly Venturicidin A. Researchers should perform their own optimization for specific cell lines and assay conditions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add 130.5 µL of high-quality, anhydrous DMSO to the tube.

-